(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

Asymmetric Synthesis Kinetic Resolution Enantioselective Catalysis

(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 113567-29-6) is a chiral nitrogen-containing heterocycle belonging to the 2-aryl-2,3-dihydroquinolin-4(1H)-one class, also known as an aza-flavanone. With a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol, this compound features a fused bicyclic quinoline system bearing a phenyl substituent at the C-2 position, creating a single stereogenic center.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B11880293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1
InChIKeyPUCZUBFZQVSURB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one: A Chiral Dihydroquinolinone Scaffold for Asymmetric Synthesis and Targeted Biological Applications


(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 113567-29-6) is a chiral nitrogen-containing heterocycle belonging to the 2-aryl-2,3-dihydroquinolin-4(1H)-one class, also known as an aza-flavanone [1]. With a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol, this compound features a fused bicyclic quinoline system bearing a phenyl substituent at the C-2 position, creating a single stereogenic center [2]. The (R)-enantiomer is of particular interest because the absolute configuration at C-2 directly governs both the stereochemical outcome of downstream transformations and the biological target engagement, distinguishing it from the (S)-enantiomer and the racemic mixture in applications ranging from antibacterial efflux pump inhibition to asymmetric catalysis [3].

Why the (R)-Enantiomer of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one Cannot Be Replaced by Its Racemate or (S)-Enantiomer


Substituting (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one with its racemate or the (S)-enantiomer introduces profound stereochemistry-dependent functional consequences that generic procurement cannot resolve. Published enantioselective syntheses demonstrate that the desired (R)-enantiomer can be obtained with enantiomeric excess exceeding 99% ee, a purity level unavailable from racemic commercial sources [1]. Critically, in biological systems the enantiomers are not functionally equivalent: in the closely related 2-phenylquinoline series, the (R)-enantiomer was shown to be the dominant contributor to NorA efflux pump inhibition and the synergistic antibacterial effect with ciprofloxacin against S. aureus SA-1199B, while the racemate displayed attenuated activity [2]. Additionally, the (R)-enantiomer serves as a chirality-directing building block in asymmetric synthesis, enabling downstream access to enantioenriched tetrahydroquinolols and other chiral N-heterocycles with selectivity factors up to s = 1057, a stereochemical relay that the (S)-enantiomer or racemate cannot replicate [1].

Quantitative Differentiation Evidence for (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one: Head-to-Head and Cross-Study Comparisons


Chiral Resolution Efficiency: Enantiomeric Purity of (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one Achieved via Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

The rhodium-catalyzed kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives enables the isolation of the (R)-enantiomer with enantiomeric excess (ee) of >99% and selectivity factors as high as s = 1057, far exceeding the stereochemical purity available from standard racemic suppliers [1]. In comparison, racemic 2-phenyl-2,3-dihydroquinolin-4(1H)-one (CAS 16619-14-0), the most commonly catalogued form from vendors, provides 0% ee and necessitates additional resolution steps, adding cost and reducing throughput [2]. The chiral bisguanidium salt-catalyzed intramolecular aza-Michael approach independently achieves up to 99% ee with up to 99% yield, confirming that highly enantioenriched (R)-product is inaccessible through racemic synthesis alone [3].

Asymmetric Synthesis Kinetic Resolution Enantioselective Catalysis

Enantiomer-Specific NorA Efflux Pump Inhibition: (R)-Enantiomer Dominates Biological Activity Over Racemate and (S)-Enantiomer

In the structurally analogous 2-phenylquinoline efflux pump inhibitor series, chromatographic enantioseparation on Cinchona alkaloid-based zwitterionic chiral stationary phases (Chiralpak ZWIX) yielded pure (R)-1 and (S)-1 enantiomers (2.6 mg and 2.8 mg isolated, respectively) [1]. Biological evaluation of S. aureus NorA efflux pump inhibition demonstrated that the (R)-1 enantiomer was the predominant contributor to both EtBr efflux inhibition and the synergistic antibacterial effect with ciprofloxacin against SA-1199B (norA+/A116E GrlA), with activity surpassing that of the racemate [1]. The (R)-enantiomer accounted for the majority of the racemate's total inhibitory activity, confirming that the (S)-enantiomer is not a functionally equivalent substitute and that the racemate represents a diluted form of the active (R)-configuration [2].

Antibacterial Resistance Efflux Pump Inhibition Staphylococcus aureus

α-Glucosidase Inhibitory Activity: Aza-Flavanone Derivatives Compared to Clinical Standards

A series of 2-aryl-2,3-dihydroquinolin-4(1H)-ones (aza-flavanones) were evaluated as α-glucosidase inhibitors, with compound 5g (bearing a 4-bromophenyl substituent at C-2) achieving an IC₅₀ of 53.52 μM, representing a 6.7-fold improvement over the clinical standard acarbose (IC₅₀ = 360.2 μM) [1]. Compound 5r (3-substituted heterocyclic derivative) yielded an IC₅₀ of 72.39 μM, while the fluorinated derivative 5w showed IC₅₀ = 133.8 μM [1]. In contrast, the unsubstituted 2-phenyl derivative 5f showed insufficient inhibition (SI), demonstrating that the core scaffold requires appropriate aromatic substitution to achieve meaningful potency [1]. The 3-substituted heterocyclic derivatives (5p, 5r) proved more potent than their 2-substituted counterparts (5q, 5s), establishing a structure–activity relationship that guides procurement of the optimal starting material for medicinal chemistry optimization [1].

Antidiabetic Agents α-Glucosidase Inhibition Aza-Flavanones

Tubulin Polymerization Inhibition: Dihydroquinolin-4(1H)-one Derivatives as Colchicine-Site Anticancer Agents

A focused library of dihydroquinolin-4(1H)-one derivatives targeting the colchicine binding site on tubulin yielded compound 6t as the most potent analog, displaying antiproliferative IC₅₀ values of 0.003–0.024 μM across four cancer cell lines and tubulin polymerization inhibitory activity with IC₅₀ = 3.06 μM [1]. Compound 6t achieved 63.3% tumor growth inhibition (TGI) at 20 mg/kg (i.v., daily) in an H22 allograft mouse model without observable toxicity, establishing an in vivo benchmark for the dihydroquinolin-4(1H)-one scaffold [1]. This contrasts with the unsubstituted parent 2-phenyl-2,3-dihydroquinolin-4(1H)-one, which lacks the 3,4,5-trimethoxyphenyl and other optimized substituents required for nanomolar potency at the colchicine site, serving only as a synthetic starting point rather than an active pharmaceutical ingredient [2].

Anticancer Agents Tubulin Polymerization Inhibitors Colchicine Binding Site

Antioxidant Activity: 2-Aryl-2,3-dihydroquinolin-4(1H)-ones Outperform Trolox Standard in FRAP Assays

A series of 2-aryl-2,3-dihydroquinolin-4(1H)-ones synthesized via AgOTf-catalyzed one-pot condensation (77–98% yield) were screened for antioxidant activity using the ferric reducing antioxidant power (FRAP) assay [1]. Two derivatives, 3c and 3d, demonstrated exceptional free-radical scavenging activity with EC₅₀ values of 15.42 μM and 15.16 μM, respectively, outperforming the standard reference Trolox [1]. The synthetic methodology itself represents a direct improvement over previous approaches, eliminating the need for pre-formed chalcone intermediates and avoiding harsh conditions or expensive transition metal catalysts, while maintaining broad functional group tolerance [1]. This one-pot protocol produces racemic products, underscoring the added value of accessing the chiral (R)-enantiomer through asymmetric variants of the aza-Michael cyclization for stereochemically resolved antioxidant SAR [2].

Antioxidant Activity FRAP Assay Silver(I) Triflate Catalysis

One-Pot Asymmetric Synthesis with Recyclable Chiral Catalyst: Yield and Enantioselectivity Comparison

The per-6-amino-β-cyclodextrin (per-6-ABCD) chiral base catalyst enables a one-pot asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones with yields up to 99% and enantiomeric excess up to 99% ee, and the supramolecular catalyst is fully recoverable and reusable without loss of activity [1]. This performance rivals the chiral bisguanidium salt system (up to 99% yield, up to 99% ee) [2] and surpasses the bifunctional thiourea-mediated method (up to 90% ee) [3]. In contrast, racemic synthetic methodologies such as AgOTf-catalyzed condensation, [C₈dabco]Br-catalyzed cyclization, or ZrO(NO₃)₂-catalyzed aqueous synthesis deliver 0% ee, requiring subsequent chiral chromatographic resolution that reduces overall yield and increases cost [4]. The per-6-ABCD approach uniquely combines high enantioselectivity with catalyst recyclability, representing a more sustainable procurement route for the (R)-enantiomer compared to single-use organocatalysts or metal-based systems.

Organocatalysis Supramolecular Catalysis Green Chemistry

Target Application Scenarios Where (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one Delivers Verified Differentiation


Enantiomer-Specific Antibacterial Efflux Pump Inhibitor Development

Based on the demonstrated dominance of the (R)-enantiomer in NorA efflux pump inhibition within the 2-phenylquinoline series [1], procurement of enantiopure (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one is critical for antibacterial programs targeting S. aureus NorA-mediated resistance. The racemic mixture dilutes the active (R)-configuration, risking underestimation of inhibitory potency and synergistic antibiotic effects. Medicinal chemistry teams should use the (R)-enantiomer as the starting scaffold for structure–activity relationship studies, with confidence that the stereochemistry at C-2 is the biologically relevant configuration. The validated chromatographic resolution protocols documented by Carotti et al. provide a proven pathway for isolating enantiopure material when asymmetric synthesis is not feasible [1].

Colchicine-Site Tubulin Inhibitor Lead Optimization

The dihydroquinolin-4(1H)-one scaffold has been validated as a colchicine binding site inhibitor (CBSI) with compound 6t demonstrating sub-nanomolar to low nanomolar antiproliferative potency across multiple cancer cell lines (IC₅₀ = 0.003–0.024 μM), robust tubulin polymerization inhibition (IC₅₀ = 3.06 μM), and 63.3% in vivo tumor growth inhibition at 20 mg/kg [2]. (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one serves as the optimal chiral starting material for CBSI lead optimization campaigns, as its C-2 stereochemistry directly influences the three-dimensional presentation of pharmacophoric elements to the colchicine binding pocket. Procurement of the enantiopure (R)-form ensures that any observed potency derives from a single, defined stereoisomer, avoiding the confounding effects of racemic mixtures during hit-to-lead and lead optimization phases.

Asymmetric Synthesis of Enantioenriched Tetrahydroquinoline Natural Product Analogs

The rhodium-catalyzed kinetic resolution methodology transforms racemic 2-aryl-2,3-dihydroquinolin-4(1H)-ones into enantioenriched starting materials (>99% ee) and simultaneously produces synthetically valuable enantioenriched 2-aryl tetrahydro-4-quinolols (up to >99% ee) with selectivity factors reaching s = 1057 [3]. This dual-output process supports the synthesis of chiral tetrahydroquinoline alkaloids and N-heterocyclic natural product analogs where the absolute configuration at the C-2 and C-4 positions governs biological activity. (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is the preferred starting material for this transformation, as it preserves the (R)-configuration through the reduction step, providing access to (2R,4S)- or (2R,4R)-tetrahydroquinolin-4-ol diastereomers with high stereochemical fidelity.

α-Glucosidase Inhibitor Discovery for Type 2 Diabetes

Aza-flavanones derived from the 2-phenyl-2,3-dihydroquinolin-4(1H)-one scaffold have demonstrated α-glucosidase inhibitory potency significantly exceeding the clinical standard acarbose (IC₅₀ = 53.52 μM for compound 5g vs. 360.2 μM for acarbose, a 6.7-fold improvement) [4]. Procurement of (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one enables medicinal chemists to explore enantiomer-specific α-glucosidase inhibition, an unexplored dimension given that all published aza-flavanone SAR to date has been conducted with racemic compounds. The established SAR showing superior potency of 3-substituted heterocyclic derivatives over 2-substituted analogs [4] provides a clear vector for further optimization using the enantiopure (R)-scaffold, potentially unlocking additional potency gains through stereochemically defined interactions with the α-glucosidase active site.

Quote Request

Request a Quote for (R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.